molecular formula C23H27ClN6O B11289907 1-{6H,7H,8H,9H,10H-Azepino[2,1-H]purin-4-YL}-N-(3-chloro-2-methylphenyl)piperidine-4-carboxamide

1-{6H,7H,8H,9H,10H-Azepino[2,1-H]purin-4-YL}-N-(3-chloro-2-methylphenyl)piperidine-4-carboxamide

Cat. No.: B11289907
M. Wt: 439.0 g/mol
InChI Key: FJKFGNKELPHFPL-UHFFFAOYSA-N
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Description

1-{6H,7H,8H,9H,10H-Azepino[2,1-H]purin-4-YL}-N-(3-chloro-2-methylphenyl)piperidine-4-carboxamide is a complex organic compound with a unique structure that combines azepino, purin, and piperidine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 1-{6H,7H,8H,9H,10H-Azepino[2,1-H]purin-4-YL}-N-(3-chloro-2-methylphenyl)piperidine-4-carboxamide involves multiple steps, including the formation of the azepino and purin rings, followed by the introduction of the piperidine and carboxamide groups. The reaction conditions typically require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to achieve cost-effective and efficient production.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{6H,7H,8H,9H,10H-Azepino[2,1-H]purin-4-YL}-N-(3-chloro-2-methylphenyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-viral activities.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 1-{6H,7H,8H,9H,10H-Azepino[2,1-H]purin-4-YL}-N-(3-chloro-2-methylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action can include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular receptors.

Comparison with Similar Compounds

1-{6H,7H,8H,9H,10H-Azepino[2,1-H]purin-4-YL}-N-(3-chloro-2-methylphenyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their biological activities, chemical reactivity, and potential applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C23H27ClN6O

Molecular Weight

439.0 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-1-(7,8,9,10-tetrahydro-6H-purino[9,8-a]azepin-4-yl)piperidine-4-carboxamide

InChI

InChI=1S/C23H27ClN6O/c1-15-17(24)6-5-7-18(15)27-23(31)16-9-12-29(13-10-16)21-20-22(26-14-25-21)30-11-4-2-3-8-19(30)28-20/h5-7,14,16H,2-4,8-13H2,1H3,(H,27,31)

InChI Key

FJKFGNKELPHFPL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2CCN(CC2)C3=NC=NC4=C3N=C5N4CCCCC5

Origin of Product

United States

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